molecular formula C16H20N2O6 B5714381 5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid

5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid

Cat. No.: B5714381
M. Wt: 336.34 g/mol
InChI Key: JKRSOKSWZMFJJL-UHFFFAOYSA-N
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Description

5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid is a synthetic derivative of 5-aminosalicylic acid. This compound has been studied for its potential anti-inflammatory properties and is being evaluated for its pharmacokinetic profiles and tissue distribution .

Preparation Methods

The synthesis of 5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid involves several steps. One common method includes the reaction of 5-aminosalicylic acid with 4-carboxybutanoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-κB pathway and COX-2 inhibition.

Comparison with Similar Compounds

5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid is unique compared to other similar compounds due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:

Properties

IUPAC Name

5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c19-14(2-1-3-15(20)21)17-11-4-5-13(12(10-11)16(22)23)18-6-8-24-9-7-18/h4-5,10H,1-3,6-9H2,(H,17,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRSOKSWZMFJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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